3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxy group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The hydroxy and isobutyl groups are introduced through substitution reactions. For example, the hydroxy group can be added via a hydroxylation reaction, while the isobutyl group can be introduced through alkylation.
Chlorination: The final step involves the chlorination of the propanone moiety to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxy and isobutyl groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one: Similar structure but with a methyl group instead of an isobutyl group.
3-Chloro-1-(4-hydroxy-3-ethylpiperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutyl group in 3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
3-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-9(2)7-10-8-14(6-4-11(10)15)12(16)3-5-13/h9-11,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWCYWGVWOZLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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